molecular formula C22H23ClN2O8 B1652370 4-Epichlortetracycline CAS No. 14297-93-9

4-Epichlortetracycline

Cat. No.: B1652370
CAS No.: 14297-93-9
M. Wt: 478.9
InChI Key: DHPRQBPJLMKORJ-XRZQSNOTSA-N
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Mechanism of Action

Target of Action

4-Epichlortetracycline, an epimer of chlortetracycline, primarily targets bacterial cells . It acts against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria . In addition to its antimicrobial action, it also suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response .

Mode of Action

This compound, like other tetracyclines, competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .

Biochemical Pathways

It is known that tetracyclines, including this compound, can inhibit a wide variety of substrates . The transformation products identified in enzymatic reactions suggest the probable occurrence of oxygen insertion, dehydrogenation, demethylation, and deamination reactions .

Pharmacokinetics

It is known that the ph-dependent absorbance and emission properties of tetracycline and its analogs, including this compound, are significant . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and reproduction due to its interference with protein synthesis . Additionally, it suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the pH-dependent transformation of this compound at basic pH has been observed . Increasing the buffer’s ionic concentration leads to faster transformation . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH and ionic concentration of its environment .

Biochemical Analysis

Biochemical Properties

4-Epichlortetracycline is an amphoteric molecule containing several ionizable functional groups that exist predominantly as zwitterions at a given pH value . It undergoes a wide variety of reactions at different pH values. For instance, it forms to anhydrotetracyclines at low pH, 4-epitetracyclines at pH 3–5, and isotetracyclines at high pH values .

Cellular Effects

Like other tetracyclines, this compound can inhibit bone and tooth mineralization in growing and unborn animals, and color their teeth yellow or brown . It can also impair liver and kidney function .

Molecular Mechanism

It is known that tetracyclines, including this compound, have the ability to bind to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

The transformation of this compound is pH-dependent. It forms to anhydrotetracyclines at low pH, 4-epitetracyclines at pH 3–5, and isotetracyclines at high pH values . The stability and degradation of this compound under various conditions are important factors to consider in laboratory settings .

Dosage Effects in Animal Models

It is known that tetracyclines, including this compound, can have significant effects in animals, including inhibiting bone and tooth mineralization in growing and unborn animals .

Metabolic Pathways

It is known that tetracyclines, including this compound, are metabolized in the gastrointestinal tract and liver .

Transport and Distribution

It is known that tetracyclines, including this compound, can be distributed throughout the body, including the liver, kidneys, and bones .

Subcellular Localization

It is known that tetracyclines, including this compound, can bind to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Epichlortetracycline can be synthesized through the isomerization of chlortetracycline under acidic conditions. The reaction involves the rearrangement of the dimethylamino group at the C4 position, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the controlled acid-catalyzed isomerization of chlortetracycline. The process requires precise control of pH and temperature to ensure the efficient conversion of chlortetracycline to this compound while minimizing the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Epichlortetracycline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epianhydrotetracycline derivatives, while substitution reactions can produce various halogenated or hydroxylated compounds .

Comparison with Similar Compounds

  • Chlortetracycline
  • Tetracycline
  • Oxytetracycline
  • Doxycycline
  • Minocycline
  • Methacycline
  • Rolitetracycline
  • Demeclocycline

Comparison: 4-Epichlortetracycline is unique due to its specific structural rearrangement at the C4 position, which distinguishes it from other tetracyclines. While it shares the broad-spectrum antibiotic properties of its parent compound, chlortetracycline, its reduced antibiotic activity makes it more suitable for research purposes rather than therapeutic use . The presence of the chlorine atom and multiple hydroxyl groups also influences its chemical reactivity and interactions with biological targets .

Properties

IUPAC Name

(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)/t7-,8-,15+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPRQBPJLMKORJ-XRZQSNOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873792
Record name 4-Epichlortetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14297-93-9
Record name Epichlortetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Epichlortetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPICHLORTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZT5OEQ74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the difference between chlortetracycline and 4-epichlortetracycline?

A1: this compound is a microbiologically inactive epimer of chlortetracycline. This means that both compounds share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms around the carbon atom at position 4 in the tetracycline ring structure. [, ]

Q2: How are chlortetracycline, this compound, and other tetracycline analogs metabolized in animals?

A2: Studies using radiolabeled compounds reveal that chlortetracycline, this compound, and other tetracycline analogs like demethylchlortetracycline are partially metabolized and excreted in both urine and feces. Epimerization at the C4 position is a common metabolic pathway, leading to the formation of this compound from chlortetracycline. [, ]

Q3: Does the presence of this compound in feed-grade chlortetracycline affect microbiological assay results?

A3: Research suggests that the presence of low levels of this compound and tetracycline in feed-grade chlortetracycline does not significantly interfere with the microbiological assay (AOAC Method 967.39) used to determine chlortetracycline concentration. This finding implies that the microbiological activity measured predominantly reflects the presence of chlortetracycline. []

Q4: Can this compound be separated from chlortetracycline and other tetracycline analogs?

A4: Yes, several analytical techniques have been developed for the separation and quantification of this compound from chlortetracycline and other related compounds. These methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods utilizing various stationary phases (e.g., C8, C18, pentafluorophenyl) and mobile phases have been successfully employed for the separation and analysis of tetracycline antibiotics, including this compound. [, , ]
  • Ultra-High Performance Liquid Chromatography (UHPLC): This technique offers improved resolution and sensitivity compared to traditional HPLC and has been used in combination with mass spectrometry (MS) detection for the analysis of tetracyclines in complex matrices like environmental water samples. [, ]

Q5: How does the chemical structure of tetracycline analogs influence their physicochemical properties?

A5: The presence of different functional groups and their spatial arrangement within the tetracycline structure significantly influence their physicochemical properties, including acid dissociation constants (pKa) and spectroscopic characteristics. [, ] These properties, in turn, affect their interaction with biological systems and their behavior in various analytical methods.

Q6: What are the environmental implications of tetracycline antibiotics and their metabolites?

A6: The widespread use of tetracycline antibiotics in agriculture and human medicine has raised concerns about their potential impact on the environment. Research has focused on understanding the fate and behavior of these compounds in various environmental compartments, such as soil and water, and their potential effects on microbial communities. []

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